6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone core substituted with a 3,4-dimethylphenyl group and a 4-fluorophenylmethyl group
Preparation Methods
The synthesis of 6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethylbenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyridazinone compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
6-(3,4-Dimethylphenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
6-(3,4-Dimethylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one: The presence of a methyl group instead of a fluorine atom can also influence the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-3-6-16(11-14(13)2)18-9-10-19(23)22(21-18)12-15-4-7-17(20)8-5-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKRGNFVRJTGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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